molecular formula C15H20N2OS B6472643 4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol CAS No. 2640845-06-1

4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

Cat. No.: B6472643
CAS No.: 2640845-06-1
M. Wt: 276.4 g/mol
InChI Key: GSGKMDISBLSXKF-UHFFFAOYSA-N
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Description

4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . Therefore, the future direction in this field could involve the development of novel antibacterial molecules based on the benzothiazole moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

IUPAC Name

4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-10-3-8-13-14(9-10)19-15(17-13)16-11-4-6-12(18)7-5-11/h3,8-9,11-12,18H,2,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGKMDISBLSXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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